molecular formula C16H12O2 B1335014 2H-1-Benzopyran-3-carboxaldehyde, 2-phenyl- CAS No. 57543-47-2

2H-1-Benzopyran-3-carboxaldehyde, 2-phenyl-

Cat. No.: B1335014
CAS No.: 57543-47-2
M. Wt: 236.26 g/mol
InChI Key: ZBKURGXVANGNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-3-carboxaldehyde, 2-phenyl- is a useful research compound. Its molecular formula is C16H12O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

57543-47-2

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-phenyl-2H-chromene-3-carbaldehyde

InChI

InChI=1S/C16H12O2/c17-11-14-10-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-11,16H

InChI Key

ZBKURGXVANGNSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)C=O

Canonical SMILES

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 26 g 4-chloro-3-formyl-flav-3-ene and 7.1 g sodium hydrosulfide hydrate in 400 ml ethanol is refluxed for 3 hours and allowed to stand overnight at room temperature. The reaction mixture is evaporated to dryness and the residue dissolved in methylene chloride. The precipitate is filtered and the organic solution is evaporated. The residue is recrystallized in a mixture of hexane and toluene. Pure 4-(2"H-3"-formyl-2"-phenyl-1"-benzopyran-4"-yl-thio)-3-formyl-flav-3-ene is obtained as yellow crystals; m.p. 193°-194° C.
Name
4-chloro-3-formyl-flav-3-ene
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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